

Structural analysis of Mastl-IN-4 binding to the MASTL kinase domain

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Compound of Interest		
Compound Name:	Mastl-IN-4	
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A Comparative Guide to MASTL Kinase Domain Inhibitors

This guide provides a detailed comparison of small molecule inhibitors targeting the Microtubule-associated serine/threonine kinase-like (MASTL) kinase domain. MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression and its overexpression is implicated in several cancers, making it a promising therapeutic target.[1][2] This document summarizes the performance of key inhibitors, presents supporting experimental data, and provides detailed methodologies for the cited experiments to aid researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitor Activity

The following tables summarize the in vitro efficacy and cellular activity of various MASTL inhibitors.



Table 1: In Vitro Kinase Inhibition			
Compound	- Target	IC50	Assay Type
MKI-1	MASTL	9.9 μΜ	In vitro kinase assay
MKI-2	MASTL	37.44 nM	In vitro kinase assay
GKI-1	MASTL	5–9 μM	In vitro kinase assay
Flavopiridol	MASTL	82.1 nM (EC50)	In vitro kinase assay
MASTL/Aurora A-IN-1	MASTL	0.56 μΜ	Not Specified
MASTL-IN-3	MASTL	pIC50 = 9.10 M	Not Specified
Table 2: Cellular Activity of MASTL Inhibitors			
Compound	Cell Line	Effect	Reference
MKI-1	MCF7, T47D (Breast Cancer)	Inhibited colony and mammosphere formation.[1]	[1]
MKI-2	Breast Cancer Cells	Cellular IC50 of 142.7 nM.[3]	[3]
GKI-1	MCF7 (Breast Cancer)	Slightly reduced colony formation.[1]	[1]
MASTL/Aurora A-IN-1	SR, K-562, MDA-MB- 435, MOLT-4, SK- MEL-2	Potent anticancer activity (GI50 values of 0.023-0.051 µM).[4]	[4]
MASTL-IN-2	MIA PaCa (Pancreatic Cancer)	IC50 of 2.8 nM for proliferation inhibition. [4]	[4]



Inhibitor Performance Summary

- MKI-1 has demonstrated antitumor activity in breast cancer models, effectively inhibiting colony and mammosphere formation.[1] It acts via the PP2A-c-Myc axis.[1]
- MKI-2 is a potent and selective MASTL inhibitor with a significantly lower IC50 value compared to MKI-1 and GKI-1, showing superior in vitro inhibition of MASTL.[3] It induces mitotic arrest in breast cancer cells and does not significantly modulate other AGC kinases like ROCK1, AKT, p70S6K, and PKA Cα.[3]
- GKI-1 inhibits MASTL kinase activity but shows less pronounced cellular effects compared to MKI-1 and may have off-target effects.[1]
- Flavopiridol, a natural product, has been identified as a potent MASTL inhibitor that induces cell cycle arrest and apoptosis in breast cancer cells.[5]
- MASTL/Aurora A-IN-1 is a dual inhibitor targeting both MASTL and Aurora A kinases, exhibiting broad-spectrum anticancer activity.[4]

Experimental Protocols In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for measuring the kinase activity of MASTL and the inhibitory effects of compounds.

Materials:

- Recombinant MASTL protein
- Kinase buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)[6]
- ATP (cold and radiolabeled [y-32P]ATP)[6]
- Substrate (e.g., recombinant full-length human Arpp19 or ENSA)[6]
- Test inhibitors
- SDS-PAGE equipment



Phosphor screen or autoradiography film

Procedure:

- Prepare a reaction mixture containing kinase buffer, recombinant MASTL protein, and the substrate.[6]
- Add the test inhibitor at various concentrations.
- Initiate the kinase reaction by adding a mixture of cold and [y-32P]ATP.[6]
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of the radioactive phosphate into the substrate.[7]
- Quantify the signal to determine the extent of inhibition and calculate IC50 values.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to the MASTL kinase.

Materials:

- MASTL kinase
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer
- Test compounds



- 384-well plates
- Plate reader capable of TR-FRET measurements

Procedure:

- Prepare a dilution series of the test compound.
- In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
- Incubate the plate at room temperature for 1 hour.[8]
- Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.[8]
- The ratio of the two emission signals is used to determine the binding of the tracer to the kinase, which is competed by the inhibitor.

Cell-Based Assays for Oncogenic Properties

Colony Formation Assay:

- Seed breast cancer cells (e.g., MCF7) at a low density in 6-well plates.
- Treat the cells with the MASTL inhibitor or a vehicle control.
- Allow the cells to grow for 1-2 weeks, with media and treatment changes as necessary.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies to assess the effect of the inhibitor on anchorage-independent growth.[1][9]

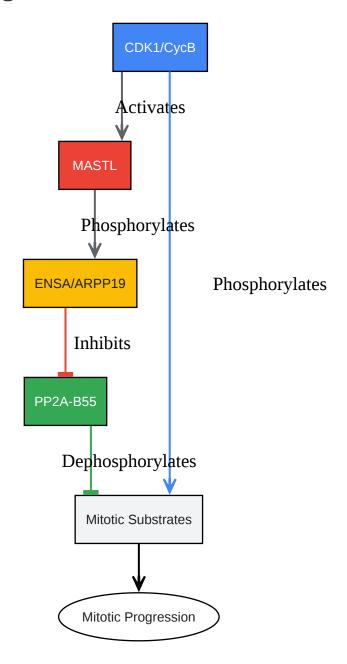
Mammosphere Formation Assay:

- Culture breast cancer cells in serum-free mammosphere-forming medium in ultra-low attachment plates.
- Treat the cells with the MASTL inhibitor or a vehicle control.



- Allow mammospheres to form for 7-10 days.
- Count the number and measure the size of the mammospheres to evaluate the inhibitor's effect on cancer stem-like cell properties.[1][9]

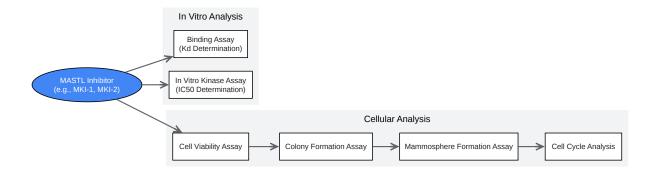
Visualizations



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Caption: The MASTL signaling pathway in mitotic progression.





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Caption: Experimental workflow for comparing MASTL inhibitors.

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